6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
. This compound is characterized by its complex structure, which includes a thiophene ring, a piperidine ring, and a nicotinonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the nicotinonitrile moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction often employs palladium catalysts and boron reagents to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating cellular processes and signaling pathways, particularly those involving kinases.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of cancer and other diseases involving abnormal kinase activity.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its role as a kinase inhibitor. It binds to the active site of specific kinases, preventing their phosphorylation activity and thereby disrupting signaling pathways that are critical for cell growth and survival. This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other kinase inhibitors with comparable structures, such as:
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Gefitinib: An epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Uniqueness
What sets 6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile apart is its unique combination of a thiophene ring, a piperidine ring, and a nicotinonitrile moiety, which contributes to its specific binding affinity and selectivity for certain kinases. This structural uniqueness enhances its potential as a therapeutic agent with distinct advantages over other kinase inhibitors.
Properties
IUPAC Name |
6-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c18-11-13-3-4-16(19-12-13)22-14-5-7-20(8-6-14)17(21)10-15-2-1-9-23-15/h1-4,9,12,14H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMVXFRGUYKGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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